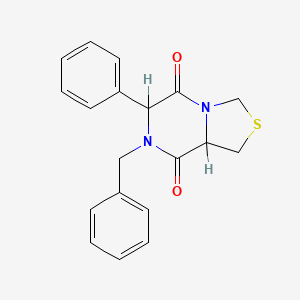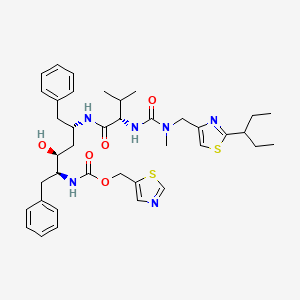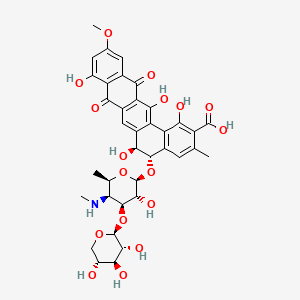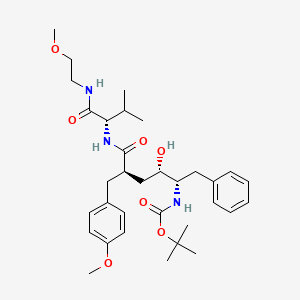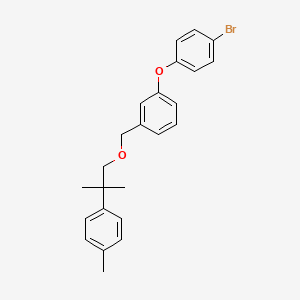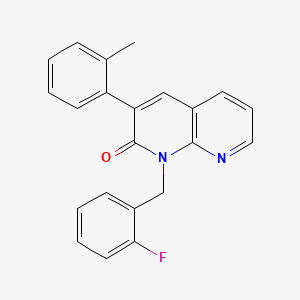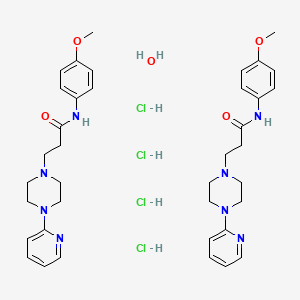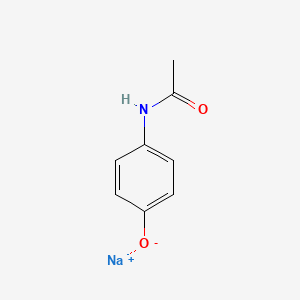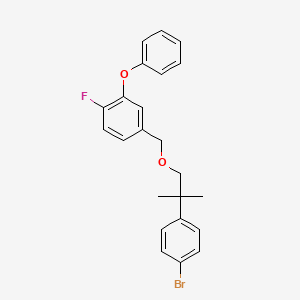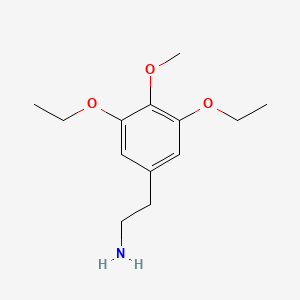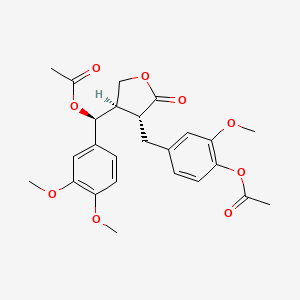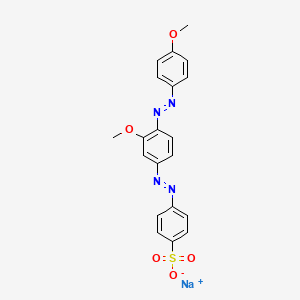
Benzenesulfonic acid, 4-((3-methoxy-4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 4-((3-methoxy-4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt is a complex organic compound with the molecular formula C20H18N4O5S.Na and a molecular weight of 449.44 . This compound is characterized by the presence of azo groups, which are known for their vibrant colors and are commonly used in dye chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-((3-methoxy-4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt typically involves the diazotization of aromatic amines followed by azo coupling reactions. The process begins with the nitration of benzene to form nitrobenzene, which is then reduced to aniline. The aniline undergoes diazotization to form a diazonium salt, which is subsequently coupled with another aromatic compound to form the azo compound. The final step involves sulfonation to introduce the sulfonic acid group, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 4-((3-methoxy-4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are employed under acidic or basic conditions.
Major Products
Oxidation: Nitrobenzenesulfonic acids.
Reduction: Aminobenzenesulfonic acids.
Substitution: Various substituted aromatic sulfonic acids.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 4-((3-methoxy-4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and as a pH indicator
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The azo groups can undergo reduction to form amines, which can interact with biological molecules. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonic acid, 3-((3-methoxy-4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt
- Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt
Uniqueness
Benzenesulfonic acid, 4-((3-methoxy-4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt is unique due to its specific arrangement of azo groups and methoxy substituents, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in dye chemistry and other applications where specific color properties are desired .
Eigenschaften
CAS-Nummer |
72152-92-2 |
|---|---|
Molekularformel |
C20H17N4NaO5S |
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
sodium;4-[[3-methoxy-4-[(4-methoxyphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H18N4O5S.Na/c1-28-17-8-3-14(4-9-17)22-24-19-12-7-16(13-20(19)29-2)23-21-15-5-10-18(11-6-15)30(25,26)27;/h3-13H,1-2H3,(H,25,26,27);/q;+1/p-1 |
InChI-Schlüssel |
NGAVYALAUYUFER-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])OC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


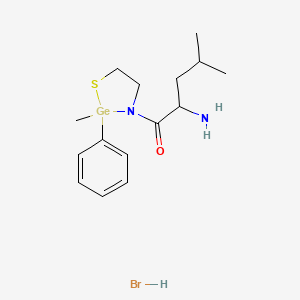
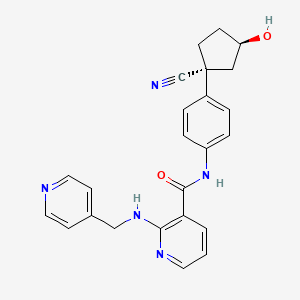
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)
